Methyl 3-chloro-6-iodopyrazine-2-carboxylate
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Overview
Description
Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4ClIN2O2 and a molecular weight of 298.47 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
The synthesis of Methyl 3-chloro-6-iodopyrazine-2-carboxylate typically involves the reaction of 3-chloro-6-iodopyrazine-2-carboxylic acid with methanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 3-chloro-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 3-chloro-6-iodopyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-6-iodopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Methyl 3-chloro-6-iodopyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-chloropyrazine-2-carboxylate: Lacks the iodine atom, which may affect its reactivity and applications.
Methyl 6-iodopyrazine-2-carboxylate:
3-Chloro-6-iodopyrazine-2-carboxylic acid: The carboxylic acid form of the compound, which can be used as a precursor in the synthesis of the methyl ester.
Biological Activity
Methyl 3-chloro-6-iodopyrazine-2-carboxylate is a halogenated pyrazine derivative with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of both chlorine and iodine substituents, may enhance its biological activity compared to other pyrazine derivatives. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C6H4ClIN2O2
- Molecular Weight : Approximately 298.47 g/mol
- Structure : The compound features a pyrazine ring with chlorine at the 3-position and iodine at the 6-position, along with a carboxylate ester group at the 2-position.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, related compounds in the pyrazine family have shown significant biological properties, including:
- Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. The presence of halogens can enhance their lipophilicity, potentially improving their ability to penetrate cellular membranes and interact with biological targets.
- Anticancer Activity : Similar compounds have been evaluated for their anticancer properties. For instance, halogenated pyrazines have been reported to exhibit cytotoxic effects against various cancer cell lines .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
Compound Name | Molecular Formula | Notable Biological Activity |
---|---|---|
Methyl 3-amino-6-chloropyrazine-2-carboxylate | C6H6ClN3O2 | Antimicrobial and anticancer activity reported |
Methyl 3-bromo-6-chloropyrazine-2-carboxylate | C6H4BrClN2O2 | Exhibits different reactivity; potential for varied biological activity |
Methyl 3-fluoro-6-chloropyrazine-2-carboxylate | C6H4ClFN2O2 | Enhanced electronic properties; potential for increased activity |
Methyl 3-amino-6-bromopyrazine-2-carboxylate | C6H7BrN4O2 | Combines amino and bromo functionalities; varied activity profile |
The mechanisms through which this compound may exert its biological effects are likely related to its ability to interact with specific enzymes or receptors within biological systems. The halogen substituents may facilitate stronger binding interactions through halogen bonding, enhancing the compound's efficacy against certain targets .
Case Studies
- Antiviral Activity : A study demonstrated that structurally similar compounds exhibited inhibitory effects on viral proteases, which are crucial for viral replication. The IC50 values indicated varying degrees of potency, suggesting that modifications in the molecular structure can significantly impact antiviral efficacy .
- Cytotoxicity Evaluation : Comparative studies on substituted pyrazines showed that specific structural features correlate with enhanced cytotoxicity against tumor cell lines. The presence of halogens was found to influence lipophilicity and binding affinity, thereby affecting overall biological activity .
Properties
Molecular Formula |
C6H4ClIN2O2 |
---|---|
Molecular Weight |
298.46 g/mol |
IUPAC Name |
methyl 3-chloro-6-iodopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H4ClIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3 |
InChI Key |
IXUAICVOCBTRJH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1Cl)I |
Origin of Product |
United States |
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